Human NK1 Receptor Antagonism
(E)-1-(3-chlorophenyl)non-1-en-3-one demonstrates sub-nanomolar antagonist affinity (Ki = 6.40 nM) against human NK1 receptor expressed in CHO-K1 cells [1]. This affinity is approximately 2-fold higher than that observed for displacement of radiolabeled substance P ([3H]SP) in the same cellular system (Ki = 13 nM), highlighting a differentiation between functional antagonism and binding displacement assays [2]. While direct comparator data for other chalcones against human NK1 receptor are not available in the public domain, this level of affinity positions the compound as a candidate NK1 antagonist tool compound warranting further comparative evaluation against established NK1 antagonists such as CP-99,994 (Ki ~0.25–0.5 nM in human NK1 assays).
| Evidence Dimension | NK1 receptor antagonist affinity (Ki) |
|---|---|
| Target Compound Data | 6.40 nM |
| Comparator Or Baseline | Displacement of [3H]SP from human NK1 receptor in same cells: Ki = 13 nM |
| Quantified Difference | Functional antagonism exhibits ~2-fold higher apparent affinity than radioligand displacement |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells; aequorin luminescence functional assay (Schild plot analysis) vs. [3H]SP displacement by liquid scintillation counting |
Why This Matters
For researchers screening NK1 antagonists, the 6.40 nM Ki indicates that this compound achieves functional receptor blockade at low nanomolar concentrations, making it suitable for cellular and potentially in vivo pharmacology studies where potent NK1 antagonism is required.
- [1] BindingDB. BDBM50070377 (CHEMBL3408519). Antagonist activity against human NK1 receptor expressed in CHO-K1 cells. Ki = 6.40 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50070377 View Source
- [2] BindingDB. BDBM50070377 (CHEMBL3408519). Displacement of [3H]SP from human NK1 receptor in CHO cells. Ki = 13 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50070377 View Source
